3-Chloro-5-(cyclopropylmethoxy)pyridazine
Description
3-Chloro-5-(cyclopropylmethoxy)pyridazine (CAS: 1346691-28-8) is a pyridazine derivative characterized by a chlorine atom at position 3 and a cyclopropylmethoxy group at position 5. Its molecular formula is C₈H₈ClN₂O, with a molecular weight of 184.45 g/mol. The compound is primarily used in industrial and scientific research, particularly in the synthesis of bioactive molecules. For example, it serves as a key intermediate in the preparation of triarylpyridinone inhibitors targeting the main protease of SARS-CoV-1/2 . Safety protocols emphasize handling in well-ventilated areas, using personal protective equipment, and avoiding dust formation .
Properties
IUPAC Name |
3-chloro-5-(cyclopropylmethoxy)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-3-7(4-10-11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVOYWSBHFMEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744778 | |
| Record name | 3-Chloro-5-(cyclopropylmethoxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346691-28-8 | |
| Record name | 3-Chloro-5-(cyclopropylmethoxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Chloro-5-(cyclopropylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Chloro-5-(cyclopropylmethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-5-(cyclopropylmethoxy)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: In biological studies, this compound is used to investigate the mechanisms of action of various biological pathways and to develop new therapeutic strategies.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(cyclopropylmethoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-chloro-5-(cyclopropylmethoxy)pyridazine and analogous pyridazine derivatives are critical for understanding their applications and performance. Below is a comparative analysis:
Table 1: Comparison of Key Pyridazine Derivatives
Key Observations
Substituent Effects on Reactivity and Binding: The cyclopropylmethoxy group in the target compound balances steric hindrance and lipophilicity, making it favorable for protease inhibitors .
Biological Applications :
- Derivatives with pyrrolidinyl substituents (e.g., C₈H₁₀ClN₃) are prioritized as API intermediates due to their nitrogen-mediated interactions with biological targets .
- 4-Fluorophenyl -substituted pyridazines (e.g., C₁₀H₆ClFN₂) may excel in targeting enzymes with aromatic binding pockets, such as kinases .
Safety and Handling :
- While the target compound requires precautions against inhalation and skin contact , trifluoromethyl analogs may pose additional risks due to fluorine’s reactivity.
Research Findings
- SARS Protease Inhibitors : The target compound’s cyclopropylmethoxy group was critical in optimizing inhibitor potency by reducing off-target interactions .
- Comparative Stability : Cyclobutylmethoxy analogs (C₉H₁₁ClN₂O) exhibited lower thermal stability than the cyclopropyl derivative, likely due to increased ring strain .
Biological Activity
3-Chloro-5-(cyclopropylmethoxy)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridazine ring with a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 5-position. This unique arrangement contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as a lead compound for developing new antibiotics. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy.
Research Findings and Case Studies
A series of studies have been conducted to explore the structure-activity relationship (SAR) of this compound. These studies reveal that modifications to the pyridazine ring and substituents significantly influence its biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | References |
|---|---|---|---|
| Antimicrobial | High | Inhibition of cell wall synthesis | |
| Anticancer | Moderate | Induction of apoptosis; G2/M phase arrest |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in critical cellular processes, leading to disrupted signaling pathways in bacteria and cancer cells.
- Cell Cycle Regulation : It modulates proteins associated with cell cycle progression, particularly affecting checkpoints crucial for cancer cell survival.
Comparative Analysis with Similar Compounds
To understand the relative efficacy of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against various strains |
| Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate | Moderate | Low | Less effective in inhibiting cancer cells |
| 2-(3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl) | High | High | Stronger anticancer effects observed |
Future Research Directions
Further research is needed to optimize the structure of this compound for enhanced potency and selectivity. Investigating its pharmacokinetics and toxicity profiles will be essential for developing it as a therapeutic agent. Additionally, exploring combination therapies could yield synergistic effects against resistant bacterial strains and aggressive cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
